molecular formula C39H75ClO4 B13432347 rac-1,2-Distearoyl-3-chloropropanediol-13C3

rac-1,2-Distearoyl-3-chloropropanediol-13C3

Cat. No.: B13432347
M. Wt: 646.4 g/mol
InChI Key: YLTQZUQMHKFAHD-KYIAIXROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-1,2-Distearoyl-3-chloropropanediol-13C3 is a synthetic lipid molecule that incorporates carbon-13 isotopes. This compound is a derivative of stearic acid, a saturated fatty acid, and is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1,2-Distearoyl-3-chloropropanediol-13C3 typically involves the esterification of stearic acid with 3-chloropropane-1,2-diol. The reaction is carried out under controlled conditions to ensure the incorporation of carbon-13 isotopes at specific positions within the molecule. Common reagents used in this synthesis include stearic acid, 3-chloropropane-1,2-diol, and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

rac-1,2-Distearoyl-3-chloropropanediol-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac-1,2-Distearoyl-3-chloropropanediol-13C3 is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of rac-1,2-Distearoyl-3-chloropropanediol-13C3 involves its incorporation into lipid bilayers and interaction with cellular membranes. The carbon-13 isotopes allow for detailed tracking and analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound’s molecular targets include lipid transport proteins and enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-1,2-Distearoyl-3-chloropropanediol-13C3 is unique due to its incorporation of carbon-13 isotopes, which makes it particularly valuable for detailed metabolic studies and NMR spectroscopy. This isotopic labeling provides enhanced sensitivity and specificity in analytical applications compared to non-labeled or deuterium-labeled analogs.

Properties

Molecular Formula

C39H75ClO4

Molecular Weight

646.4 g/mol

IUPAC Name

(3-chloro-2-octadecanoyloxy(1,2,3-13C3)propyl) octadecanoate

InChI

InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3/i35+1,36+1,37+1

InChI Key

YLTQZUQMHKFAHD-KYIAIXROSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[13CH2][13CH]([13CH2]Cl)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.